molecular formula C12H19N3O2 B7132665 N-[1-(oxan-4-yl)propyl]-1H-pyrazole-4-carboxamide

N-[1-(oxan-4-yl)propyl]-1H-pyrazole-4-carboxamide

Cat. No.: B7132665
M. Wt: 237.30 g/mol
InChI Key: SOVBAKWQMDDYBR-UHFFFAOYSA-N
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Description

N-[1-(oxan-4-yl)propyl]-1H-pyrazole-4-carboxamide is a chemical compound that features a pyrazole ring substituted with a carboxamide group and a propyl chain attached to an oxane ring

Properties

IUPAC Name

N-[1-(oxan-4-yl)propyl]-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-2-11(9-3-5-17-6-4-9)15-12(16)10-7-13-14-8-10/h7-9,11H,2-6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVBAKWQMDDYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCOCC1)NC(=O)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxan-4-yl)propyl]-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Oxane Ring:

    Attachment of the Propyl Chain: The propyl chain can be introduced through a nucleophilic substitution reaction, where a suitable propyl halide reacts with the oxane ring.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxan-4-yl)propyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxane ring or the pyrazole ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-[1-(oxan-4-yl)propyl]-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(oxan-4-yl)propyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran Derivatives: Compounds with a similar oxane ring structure.

    Pyrazole Derivatives: Compounds with a pyrazole ring and various substituents.

Uniqueness

N-[1-(oxan-4-yl)propyl]-1H-pyrazole-4-carboxamide is unique due to the combination of the oxane ring, propyl chain, and pyrazole ring with a carboxamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

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